5-Bromo-2-methoxyphenylacetic acid CAS number 7017-48-3
5-Bromo-2-methoxyphenylacetic acid CAS number 7017-48-3
An In-depth Technical Guide to 5-Bromo-2-methoxyphenylacetic acid (CAS: 7017-48-3)
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern synthetic chemistry, the strategic value of a building block is measured by its versatility, reactivity, and the molecular complexity it can unlock. 5-Bromo-2-methoxyphenylacetic acid is a quintessential example of such a scaffold. Its carefully positioned functional groups—a carboxylic acid for derivatization, a methoxy group activating the aromatic ring, and a bromine atom serving as a versatile synthetic handle—make it a compound of significant interest for researchers in medicinal chemistry and materials science. This guide moves beyond a simple recitation of properties to provide a deeper understanding of its chemical nature, practical applications, and the rationale behind the methodologies used for its study. Our objective is to equip fellow scientists with the expert insights needed to confidently and effectively incorporate this valuable intermediate into their research and development programs.
Core Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any successful experimental design. 5-Bromo-2-methoxyphenylacetic acid is a solid at room temperature, typically appearing as a white or off-white powder.[1][2] Its key identifiers and physicochemical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 7017-48-3 | [3][4][5] |
| IUPAC Name | 2-(5-bromo-2-methoxyphenyl)acetic acid | [3][4] |
| Molecular Formula | C₉H₉BrO₃ | [3][4][5] |
| Molecular Weight | 245.07 g/mol | [3][4][5] |
| Monoisotopic Mass | 243.97351 Da | [3][6] |
| Appearance | White to cream-colored solid/powder | [1][7] |
| Melting Point | 127 - 131 °C | [1][7] |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)CC(=O)O | [4][6] |
| InChI | InChI=1S/C9H9BrO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | [3][4] |
| InChIKey | BBHBUJQFVCMESB-UHFFFAOYSA-N | [3][4] |
Synthetic Strategy: A Plausible Pathway
While numerous suppliers offer 5-Bromo-2-methoxyphenylacetic acid, understanding its synthesis is crucial for troubleshooting impurities or planning analogous preparations. A common and efficient method for synthesizing related compounds involves the direct, regioselective bromination of a substituted phenylacetic acid.[8] The electron-donating methoxy group is an ortho-, para-director. Given that the ortho position to the methoxy group is already substituted by the acetic acid moiety, the incoming electrophile (Br+) is directed to the para position, resulting in the desired 5-bromo isomer.
The workflow below illustrates this logical and field-proven approach. The choice of bromine in acetic acid is a standard protocol for aromatic bromination, offering good control and yield.[8]
Caption: Proposed synthesis of 5-Bromo-2-methoxyphenylacetic acid.
Analytical Validation: A Self-Validating Protocol
Confirming the identity, purity, and structure of 5-Bromo-2-methoxyphenylacetic acid is a critical quality control step. A multi-technique approach ensures a comprehensive and trustworthy characterization.
The Analytical Workflow
The logical flow for characterization begins with assessing purity via chromatography before proceeding to definitive structural elucidation using spectroscopic methods.
Caption: A standard workflow for comprehensive analytical validation.
Spectroscopic and Chromatographic Data Summary
The table below summarizes the expected outcomes from key analytical techniques. This data serves as a benchmark for researchers to validate their own samples.
| Technique | Expected Data & Interpretation |
| ¹H NMR | - Aromatic protons (~6.8-7.5 ppm range) showing characteristic splitting patterns. - Methylene protons (-CH₂-) adjacent to the carboxyl group (~3.6 ppm). - Methoxy protons (-OCH₃) as a sharp singlet (~3.8 ppm). - Carboxylic acid proton (-COOH) as a broad singlet (variable, >10 ppm). |
| Mass Spec. (MS) | - Molecular ion peak confirming the mass. - Characteristic isotopic pattern for a single bromine atom (M and M+2 peaks of nearly equal intensity). - Fragmentation patterns corresponding to the loss of COOH and other moieties.[3] |
| Infrared (IR) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C-O stretches from the ether and acid functionalities (~1250 cm⁻¹).[3][9] |
| HPLC | - A single major peak indicating high purity when analyzed using a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase). |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol provides a standardized method for acquiring a proton NMR spectrum to verify the chemical structure.
Objective: To obtain a high-resolution ¹H NMR spectrum of 5-Bromo-2-methoxyphenylacetic acid for structural confirmation.
Materials:
-
5-10 mg of 5-Bromo-2-methoxyphenylacetic acid
-
~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube and cap
-
Pipette
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and transfer it into a clean, dry NMR tube.[10]
-
Solvent Addition: Add approximately 0.6 mL of the deuterated solvent to the NMR tube. CDCl₃ is common, but DMSO-d₆ may be preferred to ensure the carboxylic acid proton is clearly visible.[10]
-
Dissolution: Cap the tube and gently agitate or vortex until the sample is completely dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.[10]
-
Data Acquisition: On a standard 300 or 400 MHz spectrometer, acquire the spectrum. This typically involves shimming the magnetic field for homogeneity, tuning the probe, and collecting a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.[10]
-
Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm). Integrate the peaks to determine the relative proton ratios.[10]
Chemical Reactivity and Synthetic Utility
The true power of 5-Bromo-2-methoxyphenylacetic acid lies in its trifunctional nature, which opens multiple avenues for synthetic transformations. Understanding these reaction pathways is key to leveraging it as a versatile building block.
-
The Bromine Handle: The bromine atom is arguably its most valuable feature. It is perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[11] This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
-
The Carboxylic Acid Group: This functional group is a classic site for modification. It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol. This versatility is crucial in drug discovery for modulating properties like solubility, bioavailability, and target binding.
-
The Aromatic Ring: The electron-rich nature of the phenyl ring, activated by the methoxy group, allows for further electrophilic substitution reactions if desired, although conditions must be carefully controlled to avoid side reactions.
Caption: Major reaction pathways for synthetic derivatization.
This compound and its isomers serve as key intermediates in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[7] Its structural motif is found in molecules designed to interact with biological systems, highlighting its relevance in medicinal chemistry.[7][12][13]
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. 5-Bromo-2-methoxyphenylacetic acid possesses specific hazards that require careful management.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards.
| Pictogram | Class | Hazard Statement |
| Warning | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][14][15] Ensure that eyewash stations and safety showers are readily accessible.[1][14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[14][16]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid skin contact.[14][16] If contact occurs, wash the area immediately and thoroughly with soap and water.[1]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[16]
-
-
General Hygiene: Wash hands thoroughly after handling.[1][14] Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14][17] Keep away from strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][14]
Conclusion
5-Bromo-2-methoxyphenylacetic acid, CAS 7017-48-3, is more than just a chemical on a shelf; it is a potent tool for molecular innovation. Its well-defined structure provides multiple, orthogonal sites for chemical modification, making it an invaluable intermediate for accessing novel and complex chemical matter. From its logical synthesis and straightforward analytical validation to its diverse reactivity in advanced synthetic applications, this compound offers reliability and versatility. For the discerning researcher in drug development or materials science, a thorough understanding of this building block, as detailed in this guide, is the first step toward unlocking its full synthetic potential.
References
-
PubChem. 5-Bromo-2-methoxyphenylacetic acid | C9H9BrO3 | CID 555306. Available from: [Link]
-
Chemsrc.com. 5-Bromo-2-Methoxyphenylacetic Acid Price from Supplier Brand ShangPharma Technology(JiangXi)Co.,Ltd. Available from: [Link]
-
PubChemLite. 5-bromo-2-methoxyphenylacetic acid (C9H9BrO3). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-methoxyphenol: A Versatile Building Block for Organic Synthesis. Available from: [Link]
-
SpectraBase. 5-Bromo-2-methoxyphenylacetic acid. Available from: [Link]
-
Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o629. Available from: [Link]
-
Fee, A. C., & Oesper, R. E. (1961). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. The Ohio Journal of Science, 61(3), 186-188. Available from: [Link]
-
Cenmed Enterprises. (5 Bromo 2 Methoxyphenyl)Acetic. Available from: [Link]
-
Wikipedia. 2C-B. Available from: [Link]
-
de la-Torre, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1827–1846. Available from: [Link]
-
PubChem. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134. Available from: [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available from: [Link]
- Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
Jensen, A. A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-methoxyphenylacetic acid | C9H9BrO3 | CID 555306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - 5-bromo-2-methoxyphenylacetic acid (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. pfaltzandbauer.com [pfaltzandbauer.com]
- 17. 7017-48-3|2-(5-Bromo-2-methoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
